molecular formula C7H12Cl2N2O B3142103 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride CAS No. 497853-70-0

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Cat. No.: B3142103
CAS No.: 497853-70-0
M. Wt: 211.09 g/mol
InChI Key: BDRMMNDHPKXYJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, also known as CMIH, is a chemical compound with potential applications in scientific research. CMIH is a derivative of imidazole, a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. The chloromethyl and methoxyethyl groups in CMIH make it a versatile compound that can be used in various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various imidazole derivatives, including those similar to 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, has been a subject of research due to their broad applications. For instance, Kudzma and Turnbull (1991) describe an expedient synthesis method for a related imidazole derivative (Kudzma & Turnbull, 1991). Similarly, Stevens et al. (1984) explore the synthesis and chemistry of antitumor imidazotetrazines, showcasing the potential of imidazole derivatives in cancer research (Stevens et al., 1984).

Antimicrobial Activity

  • Imidazole derivatives have been studied for their antimicrobial properties. Maheta, Patel, and Naliapara (2012) synthesized novel imidazole-bearing isoxazole derivatives and assessed their antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Spectroscopic Analysis and Molecular Docking

  • The spectroscopic characterization and reactivity of imidazole derivatives have been extensively researched. Thomas et al. (2018) performed a detailed spectroscopic analysis and molecular docking of imidazole derivatives, highlighting their potential in various scientific applications (Thomas et al., 2018).

Antitumor Potential

  • The potential of imidazole derivatives in antitumor drugs has been explored. Sasaki et al. (2006) designed and synthesized specific imidazole derivatives targeting human telomere repeat sequences, demonstrating their antitumor capabilities (Sasaki et al., 2006).

Reactivity and Computational Study

  • The reactivity of imidazole derivatives has been studied using both experimental and computational approaches. Hossain et al. (2018) synthesized new imidazole derivatives and analyzed their reactivity properties, contributing to the understanding of their chemical behavior (Hossain et al., 2018).

Application in Drug Design

  • Imidazole derivatives are considered potent pharmacophores in drug design due to their structure and reactivity. Ostrovskyi et al. (2011) discuss the synthesis of imidazo(4,5-b)pyridines, highlighting their importance in medicinal chemistry (Ostrovskyi et al., 2011).

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyethyl)imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O.ClH/c1-11-3-2-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRMMNDHPKXYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-hydroxymethyl-1-(2-methoxyethyl)imidazole (2.8 g) was added to thionyl chloride (8.4 ml), and the mixture was stirred for 1 hour at 80° C. The solvent was removed under reduced pressure, and the obtained residue was washed with ethyl acetate, to give 5-chloromethyl-1-(2-methoxyethyl)imidazole hydrochloride (3.2 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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